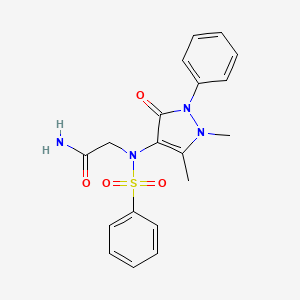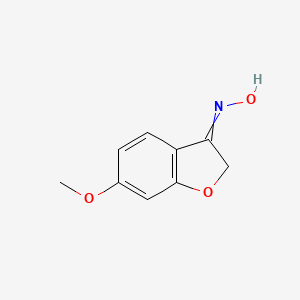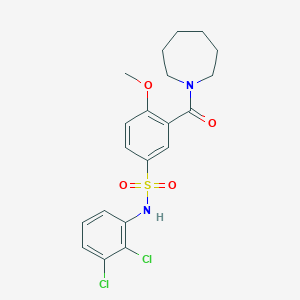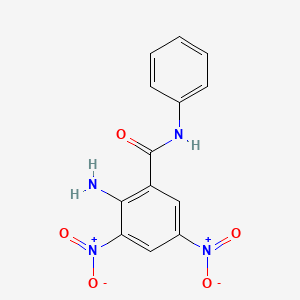methanone](/img/structure/B12472809.png)
[4-(3-Methylbenzyl)piperazin-1-yl](pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-METHYLPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a pyridine-3-carbonyl group and a 3-methylphenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-METHYLPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(3-METHYLPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring .
Wissenschaftliche Forschungsanwendungen
1-[(3-METHYLPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-[(3-METHYLPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
- 1-[(3-METHYLPHENYL)METHYL]-4-(PYRIDINE-2-CARBONYL)PIPERAZINE
- 1-[(3-METHYLPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE
- 1-[(3-METHYLPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERIDINE
Uniqueness: 1-[(3-METHYLPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the 3-methylphenylmethyl and pyridine-3-carbonyl groups provides distinct chemical properties compared to similar compounds .
Eigenschaften
Molekularformel |
C18H21N3O |
|---|---|
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
[4-[(3-methylphenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C18H21N3O/c1-15-4-2-5-16(12-15)14-20-8-10-21(11-9-20)18(22)17-6-3-7-19-13-17/h2-7,12-13H,8-11,14H2,1H3 |
InChI-Schlüssel |
AAGJYNRCFHTBJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1-Benzylpiperidin-4-yl)-4-[(4-methoxyphenyl)methyl]piperazine](/img/structure/B12472730.png)
![N'-[2-(4-bromo-2-chlorophenoxy)acetyl]pyrazine-2-carbohydrazide](/img/structure/B12472744.png)
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide](/img/structure/B12472749.png)
![N-Ethyl-N-[2-(5-methyl-1H-benzimidazol-2-YL)ethyl]amine](/img/structure/B12472752.png)
![2-({5-[4-(acetylamino)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylbenzyl)acetamide](/img/structure/B12472757.png)

![2-{[(4-chlorophenyl)sulfonyl]amino}-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B12472766.png)
![N-(furan-2-ylmethyl)-2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12472775.png)
![N-(4-methylbenzyl)-2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12472790.png)

![4-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)morpholine](/img/structure/B12472794.png)
![N-(2-chloro-6-fluorobenzyl)-2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12472798.png)


